N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-22(19,20)16-12-6-7-13-11(10-12)4-2-8-17(13)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSECPNCUXOQKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide typically involves multi-step reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a quinoline precursor under specific conditions. The reaction may involve the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the quinoline moiety can produce dihydroquinoline derivatives .
Scientific Research Applications
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide involves its interaction with specific molecular targets. The thiophene and quinoline moieties can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .
Comparison with Similar Compounds
Modifications on the Sulfonamide Group
2.1.1 Aromatic Sulfonamide Derivatives
highlights two analogs:
- 2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (MW: 426.56)
- 2,4,6-Trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (MW: >426.56)
These compounds replace the methanesulfonamide group with bulkier benzene sulfonamide moieties substituted with methyl groups. However, the aromatic rings may enhance π-π stacking interactions with target proteins .
2.1.2 Alkyl and Heterocyclic Substituents Compounds in and , such as N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70), feature carboximidamide groups instead of sulfonamides. The dihydrochloride salt in 70 improves solubility, a critical factor for in vivo efficacy.
Modifications on the Tetrahydroquinoline Core
2.2.1 Substitutions at the 1-Position describes (R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (14d), where the 1-position is substituted with a butyryl group and the 6-position with a naphthalenylmethyl group. This compound targets μ-opioid receptors (MOR), demonstrating how core substitutions can redirect biological activity. The target compound’s thiophene-2-carbonyl group at the 1-position may instead favor interactions with enzymes like histone deacetylases (HDACs) or nitric oxide synthases (NOS), as suggested by analogs in and .
2.2.2 Oxo-Modified Derivatives includes compounds like N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (28), where the 2-oxo group introduces a ketone. The target compound lacks this feature, prioritizing lipophilicity for membrane penetration .
Physicochemical and Pharmacokinetic Properties
The target compound’s methanesulfonamide group provides a favorable balance of solubility and lipophilicity, making it more drug-like than bulkier analogs. Salt forms (e.g., dihydrochloride in 70) offer alternative strategies to improve bioavailability .
Biological Activity
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a thiophene ring with a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 452.6 g/mol. It features a unique structure that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 452.6 g/mol |
| Structure | Thiophene and Tetrahydroquinoline derivative |
Research indicates that compounds similar to this compound exhibit significant interactions with various biological pathways:
- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
- Receptor Modulation : Preliminary studies suggest that the compound can modulate receptor activities, particularly those related to pain and inflammation.
Antimicrobial Properties
Studies have shown that thiophene derivatives possess antimicrobial activity. For instance, similar compounds have been reported to inhibit bacterial growth and exhibit antifungal properties. The specific activity of this compound in this regard remains to be fully elucidated but is promising based on structural similarities.
Anticancer Activity
The tetrahydroquinoline scaffold is well-documented for its anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms through which this compound exerts its effects are under investigation but may involve:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific checkpoints.
- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
Case Studies and Research Findings
-
Study on Inhibitory Effects :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited significant inhibitory effects on cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity . -
Antimicrobial Activity Assessment :
Research conducted on thiophene derivatives indicated their potential as antimicrobial agents against various pathogens. The findings suggested a dose-dependent response in inhibiting microbial growth . -
Mechanistic Studies :
Investigations into the mechanism of action revealed that thiophene-containing compounds could activate specific signaling pathways involved in inflammation and cancer progression .
Q & A
Basic: What are standard synthetic protocols for N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide?
Answer:
The synthesis typically involves multi-step organic reactions:
Core Formation : Catalytic hydrogenation or reductive amination to construct the tetrahydroquinoline backbone .
Thiophene-2-carbonyl Attachment : Reacting the tetrahydroquinoline intermediate with thiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Methanesulfonamide Introduction : Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., NaOH) at 0–5°C to minimize side reactions .
Purification : High-performance liquid chromatography (HPLC) to achieve >95% purity, validated via H NMR and mass spectrometry (MS) .
Advanced: How can reaction yields be optimized during the introduction of the methanesulfonamide group?
Answer:
Yield optimization requires:
- Temperature Control : Maintaining sub-10°C during sulfonylation to reduce hydrolysis of methanesulfonyl chloride .
- Stoichiometry : Using a 1.2–1.5 molar excess of methanesulfonyl chloride relative to the amine intermediate to drive the reaction to completion .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency. Post-reaction quenching with ice-cold water precipitates the product, improving recovery .
Basic: What spectroscopic methods validate the compound’s structure and purity?
Answer:
- H NMR : Confirms substituent integration (e.g., methanesulfonamide protons at δ 3.0–3.2 ppm; thiophene protons at δ 7.0–7.5 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H] at m/z 375.1) .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How to resolve contradictions in biological activity data across different NOS inhibition assays?
Answer:
Discrepancies in nitric oxide synthase (NOS) inhibition data may arise from:
- Enzyme Isoform Specificity : Use recombinant human isoforms (iNOS, eNOS, nNOS) to isolate target effects. For example, compound analogs show selectivity for nNOS over eNOS (IC ratios >50-fold) due to hydrophobic pocket interactions .
- Assay Conditions : Standardize buffer pH (7.4) and cofactors (e.g., NADPH, Ca) to minimize variability .
- Structural Modifications : Compare analogs (e.g., replacing thiophene with benzene sulfonamide) to identify critical pharmacophores .
Basic: What in vitro models are used for preliminary biological screening?
Answer:
- Enzyme Inhibition : Radiolabeled H-arginine conversion assays with recombinant NOS isoforms expressed in Sf9 cells .
- Cellular Viability : MTT assays in HEK-293 or SH-SY5Y cells to assess cytotoxicity at 10–100 µM concentrations .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., nNOS heme domain) .
Advanced: What computational strategies predict the compound’s binding mode to neuronal NOS (nNOS)?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with nNOS’s tetrahydrobiopterin-binding site. Key residues (e.g., Trp306, Glu371) form hydrogen bonds with the thiophene carbonyl and methanesulfonamide groups .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes in the active site .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on thiophene enhance potency) using Hammett σ constants .
Basic: How to assess the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h, monitoring degradation via HPLC .
- Plasma Stability : Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound using LC-MS/MS .
- Light Sensitivity : Store in amber vials under UV light (254 nm) for 48h to detect photodegradation products .
Advanced: What strategies improve selectivity for nNOS over cytochrome P450 enzymes?
Answer:
- Structural Rigidification : Introduce bulky substituents (e.g., methyl groups on the tetrahydroquinoline ring) to reduce P450 active-site access .
- Metabolic Profiling : Use human liver microsomes to identify major metabolites (e.g., hydroxylation at C3 of thiophene) and modify labile positions .
- Co-crystallization : Resolve X-ray structures with nNOS and CYP3A4 to design spatially discriminating analogs .
Basic: What are key considerations for designing structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Vary substituents on the tetrahydroquinoline (e.g., 6-position vs. 8-position) to assess impact on NOS inhibition .
- Functional Group Swaps : Replace methanesulfonamide with acetamide or urea to probe hydrogen-bonding requirements .
- Bioisosteres : Substitute thiophene with furan or pyrrole to evaluate aromatic stacking interactions .
Advanced: How to address low aqueous solubility in preclinical testing?
Answer:
- Salt Formation : Convert to hydrochloride salts via treatment with HCl in methanol, improving solubility by 5–10-fold .
- Prodrug Design : Introduce phosphate esters at the methanesulfonamide group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
